(2S)-1-methoxypropane-2-sulfonamide
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Overview
Description
(2S)-1-Methoxypropane-2-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a methoxypropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-methoxypropane-2-sulfonamide typically involves the reaction of (2S)-1-methoxypropane-2-amine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-Methoxypropane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkyl or N-acyl sulfonamides.
Scientific Research Applications
(2S)-1-Methoxypropane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-methoxypropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
(2S)-1-Methoxypropane-2-amine: Shares the same backbone but lacks the sulfonamide group.
(2S)-1-Methoxypropane-2-sulfonic acid: An oxidized form of the compound.
(2S)-1-Methoxypropane-2-sulfonyl chloride: A precursor used in the synthesis of the sulfonamide.
Uniqueness: (2S)-1-Methoxypropane-2-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H11NO3S |
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Molecular Weight |
153.20 g/mol |
IUPAC Name |
(2S)-1-methoxypropane-2-sulfonamide |
InChI |
InChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)/t4-/m0/s1 |
InChI Key |
HZVYKFOIYCUEGP-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](COC)S(=O)(=O)N |
Canonical SMILES |
CC(COC)S(=O)(=O)N |
Origin of Product |
United States |
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